![molecular formula C6H3F5N2O B1581117 1-(Pentafluoropropionyl)imidazole CAS No. 71735-32-5](/img/structure/B1581117.png)
1-(Pentafluoropropionyl)imidazole
Overview
Description
1-(Pentafluoropropionyl)imidazole (PFPI) is a derivatizing reagent used in gas chromatography (GC) derivatization . It reacts with amino and hydroxyl functionalities quantitatively . PFPI has been found to give a higher yield of products than pentafluoropropionic anhydride during the preparation of methyl ester/pentafluoropropionyl derivatives .
Molecular Structure Analysis
The empirical formula of PFPI is C6H3F5N2O, and its molecular weight is 214.09 . The SMILES string representation of its structure is FC(F)(F)C(F)(F)C(=O)n1ccnc1 .Chemical Reactions Analysis
PFPI is primarily used as a derivatizing reagent in GC analysis . It reacts with amino and hydroxyl functionalities to yield distinctive products .Physical And Chemical Properties Analysis
PFPI has a density of 1.4 g/mL at 20 °C and a refractive index of n20/D 1.399 . It is stored at a temperature of -20°C .Scientific Research Applications
GC Derivatization
1-(Pentafluoropropionyl)imidazole (PFPI) serves as an effective derivatizing reagent for gas chromatography (GC) analysis. Derivatization enhances the detectability and separation of analytes, especially those containing amino or hydroxyl groups. PFPI reacts with these functional groups, yielding distinctive products that are easier to quantify during GC analysis .
Methyl Ester Derivatives
PFPI finds utility in the preparation of methyl ester derivatives. By reacting with carboxylic acids, it facilitates the formation of pentafluoropropionyl derivatives. These derivatives are valuable for characterizing and quantifying organic compounds in various samples .
Quantification of d-chiro-Inositol Content
Researchers have employed PFPI in GC/MS analysis to measure the total d-chiro-Inositol content absorbed by rodents. This application is particularly relevant in studies related to metabolism, nutrition, and bioavailability .
Multicomponent Reactions
While not directly related to PFPI, it’s worth noting that imidazole derivatives, including PFPI, play a role in multicomponent reactions. These reactions allow the efficient synthesis of complex molecules and have applications in synthetic chemistry, medicine, and industry .
Biological Activity Studies
Imidazole derivatives, including PFPI, exhibit diverse biological activities. Researchers explore their potential as antimicrobial agents, enzyme inhibitors, and ligands for receptors. Investigating PFPI’s interactions with biological targets could yield valuable insights .
Physical and Chemical Property Investigations
Understanding the physical and chemical properties of PFPI contributes to its broader applicability. Researchers study its solubility, stability, and reactivity under different conditions. Such investigations aid in optimizing its use in various scientific contexts .
Safety and Hazards
Mechanism of Action
Target of Action
1-(Pentafluoropropionyl)imidazole primarily targets alcohols and carboxylic acids . It is a derivatizing reagent used in gas chromatography (GC) to react with these functional groups, facilitating their analysis .
Mode of Action
The interaction of 1-(Pentafluoropropionyl)imidazole with its targets involves the formation of derivatives. Specifically, it reacts with alcohols and carboxylic acids to form esters . This derivatization process enhances the volatility and thermal stability of these compounds, making them suitable for GC analysis .
Biochemical Pathways
The biochemical pathways affected by 1-(Pentafluoropropionyl)imidazole are those involving alcohols and carboxylic acids. By forming esters with these compounds, it alters their chemical properties and behavior in GC analysis . The downstream effects include improved detection and quantification of these compounds in complex mixtures .
Pharmacokinetics
) and specific gravity (1.4 g/mL at 20 °C ) may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 1-(Pentafluoropropionyl)imidazole’s action are primarily observed in the context of GC analysis. By forming esters with alcohols and carboxylic acids, it enables the efficient separation, detection, and quantification of these compounds in GC . This can provide valuable information about the composition of complex mixtures, aiding in various research and analytical applications .
Action Environment
The action, efficacy, and stability of 1-(Pentafluoropropionyl)imidazole can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of -20°C , suggesting that low temperatures may help maintain its stability and effectiveness. Furthermore, its reactivity with alcohols and carboxylic acids may be affected by factors such as the pH and the presence of other reactive species in the sample .
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4(14)13-2-1-12-3-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUSRIIEPFQBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221959 | |
Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentafluoropropionyl)imidazole | |
CAS RN |
71735-32-5 | |
Record name | 2,2,3,3,3-Pentafluoro-1-(1H-imidazol-1-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71735-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71735-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(Pentafluoropropionyl)imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM2C96C9CY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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